2-Methylpropane-1,2-diol physical and chemical properties
2-Methylpropane-1,2-diol physical and chemical properties
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides a comprehensive overview of 2-Methylpropane-1,2-diol, a versatile diol with applications in various scientific fields.
Core Chemical and Physical Properties
2-Methylpropane-1,2-diol, also known as isobutylene (B52900) glycol, is a glycol that features a primary and a tertiary hydroxyl group.[1][2] This structural characteristic influences its reactivity and physical properties. It is a colorless to light yellow, viscous liquid.[3][4][5]
Quantitative Data Summary
The fundamental physical and chemical properties of 2-Methylpropane-1,2-diol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropane-1,2-diol | [1] |
| Synonyms | Isobutene glycol, 2-Methyl-1,2-propanediol | [1][4] |
| CAS Number | 558-43-0 | [6][7] |
| Molecular Formula | C₄H₁₀O₂ | [3][6][7] |
| Molecular Weight | 90.12 g/mol | [6][8] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | Approx. -12 °C | [3] |
| Boiling Point | 176 - 226 °C | [3][7][9][10] |
| Density | 1.005 g/cm³ | [7][10] |
| Flash Point | 74 °C | [7][9] |
| Solubility | Soluble in water and most organic solvents. | [3][5] |
| Refractive Index | 1.439 | [10][11] |
| LogP | -0.2504 | [6][11] |
| PSA (Polar Surface Area) | 40.46 Ų | [6][10] |
Synthesis and Experimental Protocols
The synthesis of 2-Methylpropane-1,2-diol can be achieved through various routes. Common methods include the epoxidation of propylene (B89431) oxide followed by ring-opening, or the reaction of 2-propanol with methanol (B129727) in the presence of a base.[3] Another route involves the synthesis from 2-benzyloxy-2-methylpropan-1-ol.[12]
General Experimental Protocol: Synthesis via Epoxide Ring-Opening
This protocol is a generalized representation of a common synthetic route. Specific reaction conditions may vary based on the scale and desired purity.
Objective: To synthesize 2-Methylpropane-1,2-diol from isobutylene oxide.
Materials:
-
Isobutylene oxide
-
Sulfuric acid (dilute aqueous solution, e.g., 1%)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Sodium bicarbonate (saturated solution)
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a dilute aqueous solution of sulfuric acid.
-
Addition of Reactant: Cool the flask in an ice bath and slowly add isobutylene oxide to the stirred acid solution. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-Methylpropane-1,2-diol.
Caption: A generalized workflow for the synthesis of 2-Methylpropane-1,2-diol.
Reactivity and Applications
The presence of both a primary and a tertiary hydroxyl group gives 2-Methylpropane-1,2-diol distinct reactivity. The primary alcohol can be selectively oxidized or derivatized under controlled conditions, while the tertiary alcohol is more sterically hindered and less reactive.
This compound serves as a versatile intermediate in organic synthesis.[3] In the pharmaceutical industry, it can be used as a solvent or an additive in drug formulations.[3] Its properties also make it suitable for use in the cosmetics industry as a moisturizer and softener.[3]
Caption: Key structural features and their influence on properties and applications.
Safety Information
2-Methylpropane-1,2-diol is considered a combustible liquid and presents several hazards upon exposure.[4][9] Proper safety precautions should be observed during handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[1][8] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1][13] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[1][13] | |
| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation.[1][13] |
Precautionary Statements (Selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
P403: Store in a well-ventilated place.[4]
It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical.[13] The compound should be stored in a cool, dry, and well-ventilated area, away from heat and open flames.[3]
References
- 1. 2-Methylpropane-1,2-diol | C4H10O2 | CID 68410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylpropane-1,2-diol (CHEBI:131845) [ebi.ac.uk]
- 3. chembk.com [chembk.com]
- 4. 2-Methylpropane-1,2-diol | 558-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. CAS 558-43-0: 2-Methyl-1,2-propanediol | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-methylpropane-1,2-diol | CAS No- 558-43-0 | Simson Pharma Limited [simsonpharma.com]
- 9. 2-Methylpropane-1,2-diol | 558-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2-Methyl-1,2-propanediol | CAS#:558-43-0 | Chemsrc [chemsrc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-methylpropane-1,2-diol synthesis - chemicalbook [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
